4-Hydroxy-4-(thiazol-5-yl)cyclohexanone
Overview
Description
4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is a chemical compound with the molecular formula C9H11NO2S. It is characterized by the presence of a thiazole ring attached to a cyclohexanone structure, with a hydroxyl group at the fourth position.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as tyrosinase .
Mode of Action
Thiazole derivatives have been reported to inhibit tyrosinase, an enzyme crucial for melanin production .
Biochemical Pathways
Given its potential tyrosinase inhibitory activity, it may impact melanogenesis, the biochemical pathway responsible for melanin production .
Result of Action
Thiazole derivatives have been reported to exhibit anti-melanogenic effects in cells, suggesting potential use as skin lightening agents for hyperpigmentation-related diseases .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to exhibit a wide range of therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .
Cellular Effects
Some thiazole derivatives have shown anti-inflammatory and analgesic activity .
Molecular Mechanism
Thiazole derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin production .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone typically involves the reaction of thiazole derivatives with cyclohexanone under specific conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products:
Oxidation: Formation of 4-oxo-4-(thiazol-5-yl)cyclohexanone.
Reduction: Formation of 4-hydroxy-4-(thiazol-5-yl)cyclohexanol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Hydroxy-4-(thiazol-5-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Hydroxy-4-(thiazol-4-yl)cyclohexanone
- 4-Hydroxy-4-(thiazol-2-yl)cyclohexanone
- 4-Hydroxy-4-(imidazol-5-yl)cyclohexanone
Comparison: 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is unique due to the position of the thiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-7-1-3-9(12,4-2-7)8-5-10-6-13-8/h5-6,12H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFZTKUICHJLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CN=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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